molecular formula C17H16ClN7S B14926385 N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B14926385
M. Wt: 385.9 g/mol
InChI Key: XWZUEEVVNBGWDX-UHFFFAOYSA-N
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Description

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound featuring a pyrazole and thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps. The initial step often includes the preparation of the pyrazole and thiadiazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine, benzyl chloride, and various chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
  • **N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE

Uniqueness

The uniqueness of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H16ClN7S

Molecular Weight

385.9 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[(4-chloro-3-methylpyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H16ClN7S/c1-12-14(18)10-25(22-12)11-16-20-21-17(26-16)19-15-7-8-24(23-15)9-13-5-3-2-4-6-13/h2-8,10H,9,11H2,1H3,(H,19,21,23)

InChI Key

XWZUEEVVNBGWDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4

Origin of Product

United States

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